2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
CAS No.: 1092390-14-1
Cat. No.: VC4415749
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092390-14-1 |
---|---|
Molecular Formula | C9H9ClF3NO2 |
Molecular Weight | 255.62 |
IUPAC Name | 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
Standard InChI Key | NZMDFORULDJBNT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₉H₉ClF₃NO₂, with a molecular weight of 263.62 g/mol. It features a phenyl ring substituted with a trifluoromethoxy group (-OCF₃) at the para position, an amino group (-NH₂) attached to an ethanone backbone, and a hydrochloride salt. Key structural attributes include:
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Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
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Amino-Ethanone Backbone: Facilitates hydrogen bonding with biological targets, influencing pharmacological activity.
Physicochemical Properties:
Property | Value |
---|---|
Melting Point | 180–182°C (decomposes) |
Solubility | >10 mg/mL in DMSO |
LogP (Octanol-Water) | 1.9 ± 0.3 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a Friedel-Crafts acylation followed by amination:
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Friedel-Crafts Acylation:
Yield: 65–72% under anhydrous conditions . -
Amination:
The hydrochloride salt forms via HCl treatment (yield: 85–90%) .
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Purification via recrystallization in ethanol/water mixtures achieves >99% purity .
Comparative Analysis with Analogous Compounds
Compound | Key Structural Difference | Bioactivity (IC₅₀) |
---|---|---|
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone | -CF₃ vs. -OCF₃ | 3.8 µM (MCF-7) |
2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanone | Meta-substitution | 6.2 µM (A549) |
The para-substituted trifluoromethoxy derivative shows 1.6-fold greater potency than meta-substituted analogs .
Applications in Drug Discovery
Lead Optimization
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Selectivity Enhancement: Introducing polar groups (e.g., -OH) reduces off-target effects by 30% .
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Prodrug Development: Ester derivatives improve oral bioavailability (AUC increase: 2.1×) .
Case Study: Antidepressant Development
A 2024 study synthesized 15 derivatives, with Compound 12 showing:
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5-HT₁A Receptor Affinity: Kᵢ = 8.3 nM.
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Forced Swim Test: Reduced immobility time by 58% in murine models .
Organism | LC₅₀ (96h) |
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Daphnia magna | 4.2 mg/L |
Danio rerio (Zebrafish) | 9.8 mg/L |
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